4-(Benzyloxy)-3,5-diiodobenzoic acid is an organic compound characterized by the presence of two iodine atoms and a benzyloxy group attached to a benzoic acid framework. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features.
The compound is synthesized through various chemical processes, primarily involving the iodination of benzoic acid derivatives. It is cataloged under the CAS number 23959-44-6, which facilitates its identification in chemical databases and literature.
4-(Benzyloxy)-3,5-diiodobenzoic acid falls under the category of benzoic acids and is classified as a halogenated aromatic compound. Its structure includes functional groups that contribute to its chemical reactivity and biological activity.
The synthesis of 4-(Benzyloxy)-3,5-diiodobenzoic acid typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Typically, these reactions are conducted under reflux conditions to enhance the interaction between reactants. Monitoring the reaction progress through techniques such as thin-layer chromatography is common to ensure complete conversion.
The molecular formula for 4-(Benzyloxy)-3,5-diiodobenzoic acid is , with a molecular weight of 534.13 g/mol. The structure features:
4-(Benzyloxy)-3,5-diiodobenzoic acid can participate in various chemical reactions, including:
The reactivity of this compound is largely influenced by its halogen substituents, which can facilitate electrophilic aromatic substitution reactions or serve as leaving groups in nucleophilic attack scenarios.
The mechanism of action for compounds like 4-(Benzyloxy)-3,5-diiodobenzoic acid often involves interactions with biological targets such as enzymes or receptors. For instance, its potential role in inhibiting specific enzymes could be explored in pharmacological studies.
Research indicates that similar compounds may exhibit inhibitory activity against phosphodiesterases, enzymes involved in cyclic nucleotide metabolism, which could have implications for treating various diseases including asthma and depression .
4-(Benzyloxy)-3,5-diiodobenzoic acid has potential applications in:
Halogenated benzoic acid derivatives represent a historically significant class of compounds in medicinal chemistry, valued for their unique physicochemical properties and biological activities. The strategic introduction of halogens—particularly iodine—into aromatic systems emerged as a powerful molecular design strategy in the mid-20th century. Early research demonstrated that iodine substitution dramatically altered electron distribution, lipophilicity, and metabolic stability of pharmaceutical compounds. Within this chemical landscape, 4-(Benzyloxy)-3,5-diiodobenzoic acid (BIBA) was first synthesized and characterized as part of investigations into thyroxine analogs and mitochondrial function modulators. Its development occurred alongside other bioactive halogenated aromatics like 2,4-dinitrophenol (DNP), with researchers recognizing that diiodination patterns conferred distinct biochemical targeting capabilities, particularly in energy metabolism pathways [1] [6].
The 3,5-diiodo substitution pattern on the benzoic acid ring confers exceptional molecular properties critical for biological interactions. Iodine's substantial atomic radius (198 pm) and moderate electronegativity (2.66) create significant steric and electronic effects. This substitution pattern promotes planar molecular conformations while introducing substantial molecular weight increases that influence receptor binding kinetics. Crucially, the carbon-iodine bond exhibits lower bond dissociation energy compared to other carbon-halogen bonds, facilitating potential in vivo deiodination or radical reactions. The ortho-positioning of iodine atoms relative to the carboxylic acid group creates a sterically congested environment that restricts bond rotation and enforces specific three-dimensional orientations essential for target engagement. This configuration also enhances lipophilicity (logP ≈ 4.2), promoting membrane permeability and intracellular accumulation [3] [7]. Spectroscopic analysis reveals characteristic 13C-NMR shifts between 90-100 ppm for the iodinated carbons and distinctive IR carbonyl stretching at 1680 cm-1, indicating significant electronic influence from the iodine atoms.
The benzyloxy moiety at the 4-position serves multiple sophisticated functions in molecular recognition and pharmacokinetic optimization. This group acts as a metabolic protection unit, shielding the phenolic oxygen from rapid phase II glucuronidation and sulfation that would otherwise accelerate clearance. The aromatic benzyl system creates π-stacking capabilities with biological targets while providing substantial hydrophobic surface area that enhances plasma protein binding and circulation time. Medicinal chemistry optimization has demonstrated that modifications to the benzyl ring (e.g., halogenation, methylation) can fine-tune the binding affinity and tissue distribution profiles. Crucially, the benzyloxy group introduces conformational flexibility through rotation around the C(sp3)-O bond, allowing adaptive binding to molecular targets while maintaining overall molecular planarity. This feature significantly enhances target specificity by enabling optimal orientation within enzyme active sites [2] [6] [9]. Computational modeling indicates the benzyl ring adopts a dihedral angle of approximately 40° relative to the benzoic acid plane, creating a three-dimensional structure that complements hydrophobic protein pockets.
Property | Value | Measurement Method | Biological Significance |
---|---|---|---|
Molecular Formula | C14H10I2O3 | Elemental Analysis | Determines metabolic fate |
Molecular Weight | 467.04 g/mol | Mass Spectrometry | Influences membrane permeability |
LogP (Octanol-Water) | ~4.2 | Chromatographic Measurement | Predicts tissue distribution |
Carboxylic Acid pKa | ~3.8 | Potentiometric Titration | Affects ionization state at physiological pH |
Benzyl Dihedral Angle | 39.76° ± 0.9° | X-ray Crystallography | Determines spatial presentation of pharmacophores |
Hydrogen Bonding Capacity | 2 Donors, 4 Acceptors | Computational Prediction | Influences protein binding interactions |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0